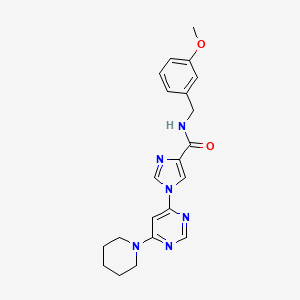

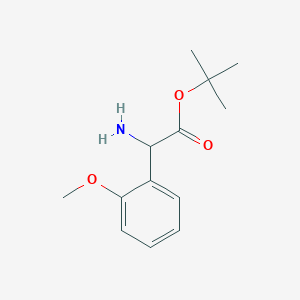

N~4~-(3-methoxybenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~4~-(3-methoxybenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of imidazole-based compounds and has been found to have potential applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

This compound falls within a broader class of chemicals that have been synthesized and characterized for their potential applications in medicinal chemistry. For example, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, including various imidazole derivatives, demonstrating significant anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds showcase the versatility of imidazole-based structures in drug design, particularly in targeting inflammatory pathways.

Potential Medicinal Applications

Antimycobacterial Activity : Imidazole derivatives have been designed to mimic structures of potent antimycobacterial agents, with some exhibiting significant in vitro activity against mycobacterial strains. This research underscores the potential of imidazole and pyrimidine analogs in developing new treatments for mycobacterial infections (P. Miranda, L. Gundersen, 2009).

Cytotoxicity and Anticancer Properties : Certain pyrazole and pyrimidine derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology. This line of research suggests that modifications to the core structure of compounds like "N

4-(3-methoxybenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide" could yield promising anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).Antibacterial and Antitubercular Activities : Novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and screened for antitubercular activity, showing that such compounds can be potent antitubercular agents. This indicates the potential of utilizing specific structural features of these compounds in targeting tuberculosis (Naveen P.Badiger, I. M. Khazi, 2013).

Antimicrobial Activity : The synthesis of new pyridine derivatives has been reported, with these compounds showing variable and modest activity against bacteria and fungi. This demonstrates the broad spectrum of activity that can be achieved with structural modifications to imidazole and pyrimidine derivatives, suggesting a potential role in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Mechanism of Action

Target of action

Pyrimidines and imidazoles have a wide range of targets depending on their specific structures and substitutions. They can interact with various enzymes, receptors, and biological pathways .

Mode of action

The mode of action of these compounds can vary greatly. Some might inhibit enzymes, others might act as agonists or antagonists at various receptors, and still others might interfere with DNA or RNA synthesis .

Biochemical pathways

Pyrimidines and imidazoles can affect numerous biochemical pathways. For instance, some pyrimidines are involved in nucleic acid synthesis, while some imidazoles play a role in the biosynthesis of certain amino acids .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their specific structures and substitutions. Factors such as solubility, stability, and molecular size can all influence their pharmacokinetics .

Result of action

The molecular and cellular effects of these compounds can be diverse, ranging from changes in cell signaling and metabolism to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-29-17-7-5-6-16(10-17)12-22-21(28)18-13-27(15-25-18)20-11-19(23-14-24-20)26-8-3-2-4-9-26/h5-7,10-11,13-15H,2-4,8-9,12H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWUFRBBBRJMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)

![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)

![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)